molecular formula C19H15NO6 B12487176 2-{[3-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate

2-{[3-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate

Cat. No.: B12487176
M. Wt: 353.3 g/mol
InChI Key: OGCUHNHJWUSFLN-UHFFFAOYSA-N
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Description

{[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a methoxycarbonyl group, and a phenylcarbamoyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 1-benzofuran-2-carboxylic acid with {[3-(methoxycarbonyl)phenyl]carbamoyl}methyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Types of Reactions:

    Oxidation: {[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    {[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-3-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.

    {[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 2-BENZOFURAN-2-CARBOXYLATE: Similar structure but with a different position of the benzofuran ring.

Uniqueness: {[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

[2-(3-methoxycarbonylanilino)-2-oxoethyl] 1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H15NO6/c1-24-18(22)13-6-4-7-14(9-13)20-17(21)11-25-19(23)16-10-12-5-2-3-8-15(12)26-16/h2-10H,11H2,1H3,(H,20,21)

InChI Key

OGCUHNHJWUSFLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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